Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)-
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Overview
Description
Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and a morpholinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- typically involves multiple steps, starting with the preparation of the pyrazine ring. The diethylamino and morpholinylmethyl groups are introduced through specific substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a simpler amine derivative.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine
In medicine, Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share a similar morpholinyl group and have bioactive properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have potent biological activities and are used in cancer research.
Uniqueness
Pyrazinecarbothioamide, 6-(diethylamino)-N-(4-morpholinylmethyl)- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
61689-64-3 |
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Molecular Formula |
C14H23N5OS |
Molecular Weight |
309.43 g/mol |
IUPAC Name |
6-(diethylamino)-N-(morpholin-4-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H23N5OS/c1-3-19(4-2)13-10-15-9-12(17-13)14(21)16-11-18-5-7-20-8-6-18/h9-10H,3-8,11H2,1-2H3,(H,16,21) |
InChI Key |
ZTVSLMZZGNJTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1)C(=S)NCN2CCOCC2 |
Origin of Product |
United States |
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